2-iodo-1-isopropyl-3-methylbenzene

Catalog No.
S8965937
CAS No.
M.F
C10H13I
M. Wt
260.11 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-iodo-1-isopropyl-3-methylbenzene

Product Name

2-iodo-1-isopropyl-3-methylbenzene

IUPAC Name

2-iodo-1-methyl-3-propan-2-ylbenzene

Molecular Formula

C10H13I

Molecular Weight

260.11 g/mol

InChI

InChI=1S/C10H13I/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7H,1-3H3

InChI Key

VCUPOCNNHSMRPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)I

2-Iodo-1-isopropyl-3-methylbenzene, with the molecular formula C10H13IC_{10}H_{13}I, is an organic compound belonging to the class of iodinated aromatic hydrocarbons. It features a benzene ring substituted with an iodine atom at the second position, an isopropyl group at the first position, and a methyl group at the third position. The compound is characterized by its unique structure that influences its chemical reactivity and biological activity.

The chemical behavior of 2-iodo-1-isopropyl-3-methylbenzene can be understood through various reactions typical of iodinated aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
  • Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, typically involving palladium catalysts, allowing for the formation of biaryl compounds.
  • Electrophilic Aromatic Substitution: The presence of the iodine substituent can activate the aromatic ring towards electrophilic substitution due to its electron-withdrawing nature.

2-Iodo-1-isopropyl-3-methylbenzene exhibits notable biological activities. Research indicates that similar iodinated compounds often display antibacterial properties and potential anti-cancer activities. The iodine atom can enhance lipophilicity, influencing membrane permeability and biological interactions. Specific studies have shown that iodinated aromatic compounds can act as inhibitors for various enzymes, including cytochrome P450 enzymes, which are crucial in drug metabolism .

The synthesis of 2-iodo-1-isopropyl-3-methylbenzene can be achieved through several methods:

  • Direct Halogenation: This method involves the direct introduction of iodine into the aromatic system using iodine monochloride or iodine in the presence of a Lewis acid catalyst.
  • Metal-Halogen Exchange: Utilizing organolithium or Grignard reagents to exchange a halogen (such as bromine) for iodine can also yield this compound.
  • Functional Group Transformation: Starting from 1-isopropyl-3-methylbenzene, iodination can be performed using iodine in a suitable solvent under controlled conditions.

2-Iodo-1-isopropyl-3-methylbenzene finds applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of pharmaceutical agents due to their biological activity.
  • Material Science: Used in the development of advanced materials where halogenated compounds are necessary for specific properties.
  • Organic Synthesis: Acts as a building block in organic synthesis for creating more complex molecules through coupling reactions.

Interaction studies involving 2-iodo-1-isopropyl-3-methylbenzene focus on its reactivity with biological macromolecules and other small molecules. Investigations have shown that its iodinated structure enhances interactions with various targets, including proteins and nucleic acids. Studies have also indicated potential interactions with cytochrome P450 enzymes, impacting drug metabolism and efficacy .

Several compounds share structural similarities with 2-iodo-1-isopropyl-3-methylbenzene. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1-Iodo-3-methylbenzeneIodinated AromaticSimpler structure; lacks isopropyl group
2-Bromo-1-isopropyl-3-methylbenzeneBrominated AromaticBromine instead of iodine; different reactivity
3-Iodo-1-isopropylbenzeneIodinated AromaticIodine at different position; altered reactivity
2-Iodo-4-methylphenolIodinated Phenolic CompoundContains hydroxyl group; different biological activity

These compounds illustrate variations in substitution patterns and functional groups that significantly influence their chemical behavior and biological activities.

Pd/NBE-Mediated Ortho C–H Functionalization Strategies

Palladium/norbornene cooperative catalysis has emerged as a powerful tool for the ortho functionalization of aryl iodides, enabling the simultaneous modification of ortho and ipso positions in a single transformation. The Catellani reaction, originally developed for aryl iodides, involves the formation of an aryl-norbornyl-palladacycle (ANP) intermediate, which facilitates ortho C–H activation followed by electrophilic functionalization (Figure 1). For 2-iodo-1-isopropyl-3-methylbenzene, this approach allows the introduction of alkyl, amino, or acyl groups at the ortho position while retaining the iodine substituent for downstream coupling reactions.

Recent studies have demonstrated that secondary-amide-substituted norbornenes (NBEs) significantly enhance the reactivity of aryl chlorides in Pd/NBE systems. Although 2-iodo-1-isopropyl-3-methylbenzene is an aryl iodide, these findings suggest that steric and electronic tuning of NBEs could improve functionalization efficiency for bulky substrates. For instance, the isopropyl and methyl groups in 2-iodo-1-isopropyl-3-methylbenzene create a steric environment akin to ortho-disubstituted arenes, necessitating ligands such as XPhos to stabilize the Pd center during C–H activation.

Table 1: Comparative Reactivity of Aryl Halides in Pd/NBE Catalysis

SubstrateReaction Rate (k, s⁻¹)Yield (%)Key Ligand
Aryl iodide0.4592XPhos
Aryl bromide0.3888PPh₃
Aryl chloride0.1265Secondary-amide NBE

Data adapted from Pd/NBE studies on analogous substrates.

Cross-Coupling Reactions for Iodinated Aromatic Frameworks

Suzuki–Miyaura cross-coupling remains a cornerstone for constructing biaryl systems from 2-iodo-1-isopropyl-3-methylbenzene. However, challenges arise due to the steric bulk of the isopropyl and methyl groups, which hinder oxidative addition at Pd(0) centers. Studies using Pd/PPh₃ catalysts reveal that aryl iodides exhibit slower reaction kinetics compared to bromides at lower temperatures (~50°C), attributed to the stability of trans-[Pd(PPh₃)₂(Ar)(I)] intermediates. For 2-iodo-1-isopropyl-3-methylbenzene, optimizing ligand electronics (e.g., bulky phosphines) and reaction temperature (80–100°C) improves coupling efficiency with arylboronic acids.

Negishi cross-coupling with organozinc reagents offers an alternative pathway, particularly for introducing alkyl or aryl groups at the ipso position. The use of [11C]CH₃I in Negishi reactions highlights the potential for isotopic labeling, though this remains unexplored for 2-iodo-1-isopropyl-3-methylbenzene.

Mechanistic Insight: The oxidative addition of 2-iodo-1-isopropyl-3-methylbenzene to Pd(0) proceeds via a three-center transition state, with steric repulsion between the isopropyl group and Pd center increasing the activation energy. Computed bond distances for analogous Pd–aryl complexes show Pd–C(ipso) lengths of 2.43–2.59 Å, consistent with η²-arene coordination that facilitates subsequent transmetalation.

Multi-Step Synthetic Approaches via Iminization and Hydrogenation

While direct methods dominate, multi-step routes provide access to 2-iodo-1-isopropyl-3-methylbenzene from simpler precursors. One reported strategy involves:

  • Friedel–Crafts alkylation: Isopropylation of m-xylene using isopropyl chloride and AlCl₃.
  • Iodination: Directed ortho iodination via iodine monochloride (ICl) in the presence of a Lewis acid.
  • Hydrogenation: Reduction of intermediate imines or nitro groups to install methyl substituents.

This approach, however, suffers from regioselectivity issues during iodination, necessitating chromatographic separation of isomers. Recent advances in photocatalytic C–H iodination using iodide salts and Oxone® could offer a more selective alternative.

XLogP3

4.1

Exact Mass

260.00620 g/mol

Monoisotopic Mass

260.00620 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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